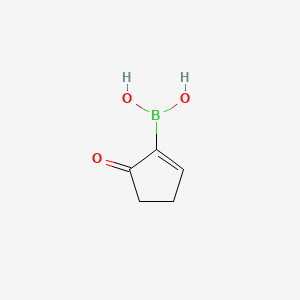

(5-Oxocyclopent-1-en-1-yl)boronic acid

Description

Properties

IUPAC Name |

(5-oxocyclopenten-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO3/c7-5-3-1-2-4(5)6(8)9/h2,8-9H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMUMNFZUFSWGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CCCC1=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657412 | |

| Record name | (5-Oxocyclopent-1-en-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-71-4 | |

| Record name | B-(5-Oxo-1-cyclopenten-1-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Oxocyclopent-1-en-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Oxocyclopent-1-ene-1-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (5-Oxocyclopent-1-en-1-yl)boronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Oxocyclopent-1-en-1-yl)boronic acid is a bifunctional molecule that holds significant promise as a versatile building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its structure marries the reactivity of a vinylboronic acid with the electrophilic nature of a cyclopentenone, opening avenues for diverse chemical transformations. This guide provides a comprehensive technical overview of its core chemical properties, outlines a robust synthetic protocol, explores its reactivity profile with a focus on the Suzuki-Miyaura coupling, and discusses its potential applications in drug discovery. The information presented herein is designed to equip researchers with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Introduction: The Strategic Value of a Bifunctional Building Block

The field of drug discovery is in constant pursuit of novel molecular scaffolds that can access new chemical space and provide unique vectors for biological interactions. Boronic acids have emerged as privileged structures in this context, primarily due to their remarkable utility in carbon-carbon bond formation via the Suzuki-Miyaura coupling and their ability to form reversible covalent bonds with biological nucleophiles.[1][2] The incorporation of a boronic acid moiety into a molecule can significantly enhance its pharmacological properties, including potency and pharmacokinetic profile.[3][4]

(5-Oxocyclopent-1-en-1-yl)boronic acid introduces an additional layer of synthetic utility by incorporating a reactive cyclopentenone ring system. This Michael acceptor provides a handle for conjugate addition reactions, allowing for the introduction of a wide range of substituents. The strategic placement of the boronic acid on the double bond of the enone system makes it a valuable synthon for the construction of complex molecular architectures. This guide will delve into the essential chemical characteristics of this compound, providing a roadmap for its synthesis and application.

Core Chemical and Physical Properties

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₅H₇BO₃ | [2] |

| Molecular Weight | 125.92 g/mol | [2] |

| IUPAC Name | (5-oxocyclopenten-1-yl)boronic acid | [2] |

| CAS Number | 871329-71-4 | [2] |

| Appearance | Expected to be a white to off-white solid | General knowledge of boronic acids |

| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, DMF, and DMSO. Low solubility in nonpolar solvents like hexanes. Solubility in water is expected to be pH-dependent.[6] | General knowledge of boronic acids |

| pKa | The pKa of the boronic acid moiety is anticipated to be in the range of 8-10, typical for many boronic acids. The presence of the electron-withdrawing ketone may slightly lower this value.[7] | General knowledge of boronic acid chemistry |

| Stability | As with many boronic acids, it is susceptible to dehydration to form a cyclic anhydride (boroxine). It should be stored in a cool, dry place. Alkenylboronic acids can also be prone to oxidation and protodeboronation under certain conditions.[8] | General knowledge of boronic acid stability |

Synthesis of (5-Oxocyclopent-1-en-1-yl)boronic Acid: A Proposed Protocol

A common and effective method for the synthesis of vinylboronic acids is the palladium-catalyzed cross-coupling of a vinyl halide or triflate with a diboron reagent, followed by hydrolysis.[9] The following protocol is a proposed synthetic route for (5-Oxocyclopent-1-en-1-yl)boronic acid, based on established methodologies.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-(5-Oxocyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Reaction Setup: To a dry, argon-flushed round-bottom flask, add 3-iodo-2-cyclopenten-1-one (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and a palladium catalyst such as PdCl₂(dppf) (0.03 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

-

Reaction Execution: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired boronate ester.

Step 2: Hydrolysis to (5-Oxocyclopent-1-en-1-yl)boronic Acid

-

Reaction Setup: Dissolve the purified boronate ester from Step 1 in a mixture of THF and water.

-

Hydrolysis: Add an aqueous solution of a mild acid, such as HCl (1N), and stir the mixture at room temperature for 2-4 hours.[10]

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

-

Purification: The crude product can be purified by recrystallization or precipitation.

Causality Behind Experimental Choices:

-

Palladium Catalyst: PdCl₂(dppf) is a robust and commonly used catalyst for Miyaura borylation reactions, known for its efficiency and functional group tolerance.

-

Base: Potassium acetate is a mild base that is effective in promoting the catalytic cycle without causing significant side reactions.

-

Solvent: Anhydrous 1,4-dioxane is a suitable solvent for this type of cross-coupling reaction due to its ability to dissolve the reactants and its relatively high boiling point.

-

Hydrolysis: Mild acidic conditions are used for the hydrolysis of the pinacol ester to prevent degradation of the desired boronic acid.

Figure 1: Proposed two-step synthesis of (5-Oxocyclopent-1-en-1-yl)boronic acid.

Reactivity Profile: A Gateway to Molecular Diversity

The reactivity of (5-Oxocyclopent-1-en-1-yl)boronic acid is dominated by two key functional groups: the vinylboronic acid and the enone system.

Suzuki-Miyaura Coupling: Forging New C-C Bonds

The vinylboronic acid moiety is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][11] This reaction allows for the formation of a new carbon-carbon bond at the C1 position of the cyclopentenone ring, providing access to a wide array of substituted cyclopentenones.

General Suzuki-Miyaura Coupling Protocol:

-

Reaction Setup: In a reaction vessel, combine (5-Oxocyclopent-1-en-1-yl)boronic acid (1.0 eq), the desired aryl or vinyl halide/triflate (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent System: Add a suitable solvent mixture, such as toluene/ethanol/water or dioxane/water.

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) to a temperature appropriate for the specific catalyst and substrates (typically 80-100 °C).

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Purification: Purify the product by column chromatography.

Figure 2: General scheme of the Suzuki-Miyaura coupling reaction.

Michael Addition: Functionalizing the Cyclopentenone Ring

The enone system of (5-Oxocyclopent-1-en-1-yl)boronic acid is a classic Michael acceptor, susceptible to conjugate addition by a variety of nucleophiles. This allows for the introduction of functionality at the C4 position of the cyclopentenone ring.

Common nucleophiles for Michael addition include:

-

Organocuprates (Gilman reagents)

-

Enolates

-

Amines

-

Thiols

The ability to perform both Suzuki-Miyaura coupling and Michael addition, potentially in a sequential manner, makes this building block a powerful tool for the rapid construction of complex and diverse molecular libraries.

Applications in Drug Discovery and Beyond

The unique structural features of (5-Oxocyclopent-1-en-1-yl)boronic acid make it an attractive starting material for the synthesis of biologically active molecules.

-

Prostaglandin Analogs: The cyclopentenone core is a key structural motif in prostaglandins and their analogs, which are an important class of therapeutic agents with a wide range of biological activities.

-

Enzyme Inhibitors: The boronic acid moiety can act as a warhead to form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes.[12] The cyclopentenone scaffold can be elaborated to provide specificity for the target enzyme.

-

Molecular Probes: The dual reactivity of this compound allows for the straightforward synthesis of molecular probes. For example, a fluorescent tag could be introduced via Suzuki-Miyaura coupling, while a reactive group for bioconjugation could be installed via Michael addition.

-

Materials Science: The ability of boronic acids to interact with diols can be exploited in the development of sensors and responsive materials.[13] The cyclopentenone moiety can be used for polymerization or surface modification.

Conclusion

(5-Oxocyclopent-1-en-1-yl)boronic acid is a promising, albeit currently under-explored, building block with significant potential in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecules. This guide has provided a theoretical framework for its properties, a practical protocol for its synthesis, and an overview of its potential reactivity and applications. It is our hope that this information will stimulate further research and unlock the full synthetic potential of this versatile compound.

References

-

PubChem. (5-Oxocyclopent-1-en-1-yl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Popelier, P. L. A. (2016). The pKa of boronic acids: a computational study. Journal of Computer-Aided Molecular Design, 30(11), 1063–1073.

-

Bortezomib. In DrugBank. Retrieved from [Link]

- Almeida, S., et al. (2020).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44119812, 5-Oxocyclopent-1-ene-1-boronic acid. Retrieved January 19, 2026 from [Link].

- Burke, M. D., et al. (2007). A General Method for the Iterative Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6724.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Akgun, E., & Pottie, I. R. (2014). A mild and efficient method for the deprotection of pinacolyl boronate esters. Tetrahedron Letters, 55(30), 4212–4215.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.

- Chatterjee, S., et al. (2021). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science, 12(5), 1669–1682.

- Matteson, D. S. (1989). Stereodirected synthesis with boronic esters. Chemical Reviews, 89(7), 1535–1551.

- Hall, D. G. (Ed.). (2011).

- Ribeiro, C. M. R., & Gois, P. M. P. (2015). Boron-based drugs: the success of bortezomib and the promise of new agents. Future Medicinal Chemistry, 7(15), 1969–1972.

- Tripp, J. C., et al. (2002). Novel boronic acid inhibitors of the 20S proteasome. Bioorganic & Medicinal Chemistry Letters, 12(16), 2145–2148.

- James, T. D., & Shinkai, S. (2002). Boronic acids in molecular self-assembly. In Molecular Self-Assembly (pp. 139-167). Springer, Berlin, Heidelberg.

- Bandyopadhyay, A., & Anslyn, E. V. (2021). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science, 12(5), 1669-1682.

-

PubChem. [(Z)-5-oxohex-1-enyl]boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Wang, B., & Anslyn, E. V. (2013). Click reactions and boronic acids: applications, issues, and potential solutions. Molecules, 18(9), 11097-11116.

- Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824.

- Gois, P. M., & Cal, P. M. (2019). One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies. Molecules, 24(18), 3276.

- Knight, D. W., & Little, P. B. (1971). Syntheses of 3-(2,4-dimethyl-5-oxocyclopent-1-enyl)propionic acid and 2-methyl-3-oxo-4-isopropylidenecyclopentanecarboxylic acid. Journal of the Chemical Society C: Organic, 2231-2234.

-

PubChem. (1E)-(Pent-1-en-1-yl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Oxocyclopent-1-ene-1-boronic acid | C5H7BO3 | CID 44119812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - 5-oxocyclopent-1-ene-1-boronic acid (C5H7BO3) [pubchemlite.lcsb.uni.lu]

- 6. d-nb.info [d-nb.info]

- 7. DSpace [kuscholarworks.ku.edu]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The modern role of boron as a ‘magic element’ in biomedical science: chemistry perspective - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boronic acid based dynamic click chemistry: recent advances and emergent applications - Chemical Science (RSC Publishing) [pubs.rsc.org]

(5-Oxocyclopent-1-en-1-yl)boronic acid synthesis

An In-Depth Technical Guide to the Synthesis of (5-Oxocyclopent-1-en-1-yl)boronic acid

Authored by: A Senior Application Scientist

Abstract

(5-Oxocyclopent-1-en-1-yl)boronic acid is a versatile synthetic intermediate of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, combining an electrophilic α,β-unsaturated ketone with a nucleophilic boronic acid moiety, makes it a powerful building block for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the synthesis of this valuable reagent, focusing on the prevalent and robust methodology of Miyaura borylation. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed, field-tested experimental protocol, discuss critical process parameters, and offer insights into troubleshooting and characterization. This document is intended for researchers, chemists, and process development professionals engaged in organic synthesis and drug discovery.

Introduction: The Strategic Value of Boronic Acids in Synthesis

Boronic acids and their corresponding esters have become indispensable tools in modern organic chemistry.[1][2] Their stability, low toxicity, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds have cemented their role as crucial intermediates.[3] The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, in particular, highlights the power of organoboron compounds in forging connections between sp²-hybridized carbon centers, a cornerstone of many drug discovery programs.[4][5][6]

(5-Oxocyclopent-1-en-1-yl)boronic acid represents a particularly strategic building block. The cyclopentenone core is a common motif in numerous natural products and biologically active compounds. The presence of the boronic acid group on the double bond allows for its direct and regioselective incorporation into target molecules, avoiding the often-circuitous routes required with other synthetic methods.

This guide focuses on the most practical and scalable approach to its synthesis: the palladium-catalyzed Miyaura borylation of a vinyl halide precursor. This method offers high yields, excellent functional group tolerance, and operational simplicity compared to alternatives like lithium-halogen exchange, which often require cryogenic conditions and are sensitive to the electrophilic enone system.

The Synthetic Blueprint: Miyaura Borylation of a Cyclopentenone Precursor

The most effective strategy for synthesizing the target boronic acid involves a two-stage process:

-

Stage 1: Palladium-Catalyzed Borylation: A suitable vinyl halide precursor, such as 2-bromo-2-cyclopenten-1-one, is coupled with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), to form the stable pinacol ester intermediate.

-

Stage 2: Deprotection: The resulting pinacol boronate ester is hydrolyzed to afford the final (5-Oxocyclopent-1-en-1-yl)boronic acid.

This approach is advantageous because the pinacol ester intermediate is significantly more stable, less prone to dehydration (forming boroxines), and easier to purify via standard techniques like silica gel chromatography than the final boronic acid.[6][7]

The Catalytic Heart of the Reaction

The success of the borylation reaction hinges on a carefully selected palladium catalytic system. The generally accepted mechanism, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle for the Miyaura borylation reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the vinyl halide (R-X), forming a Pd(II) intermediate.

-

Transmetalation: This is often the rate-determining step. A base (e.g., potassium acetate) activates the bis(pinacolato)diboron, forming a more nucleophilic 'ate' complex, which then transfers a boronate group to the palladium center, displacing the halide.[4]

-

Reductive Elimination: The desired C-B bond is formed as the vinyl group and the boronate group are eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

Detailed Experimental Protocol

This protocol is a self-validating system designed for robustness. Each step includes the scientific rationale to ensure reproducibility and facilitate troubleshooting.

Part A: Synthesis of 2-(5-Oxocyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. m.youtube.com [m.youtube.com]

(5-Oxocyclopent-1-en-1-yl)boronic acid structure elucidation

An In-depth Technical Guide to the Structural Elucidation of (5-Oxocyclopent-1-en-1-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Oxocyclopent-1-en-1-yl)boronic acid (C₅H₇BO₃, Mol. Wt.: 125.92 g/mol ) is a bifunctional synthetic building block possessing both a reactive boronic acid moiety and a cyclopentenone core.[1] This combination makes it a valuable intermediate in medicinal chemistry and organic synthesis, particularly for constructing complex molecular architectures through reactions like the Suzuki-Miyaura cross-coupling.[2] The precise and unambiguous determination of its structure is paramount for ensuring reaction success, purity, and the desired downstream biological activity. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, detailing the causality behind experimental choices and the interpretation of analytical data. It is designed to serve as a robust framework for researchers, ensuring scientific integrity and validated results.

Introduction: The Analytical Challenge

The structural confirmation of (5-Oxocyclopent-1-en-1-yl)boronic acid requires a synergistic analytical approach. While the molecular formula suggests a straightforward structure, the compound presents unique challenges. The boronic acid group is prone to dehydration, potentially forming a cyclic anhydride trimer known as a boroxine.[3] This propensity can complicate analysis, particularly in mass spectrometry and thermal methods. Furthermore, the electronic interplay between the electron-withdrawing carbonyl group and the vinylboronic acid system influences spectroscopic properties. Therefore, no single technique is sufficient for complete characterization. A combination of mass spectrometry, vibrational spectroscopy, multinuclear NMR, and X-ray crystallography is essential for a definitive structural assignment.

Integrated Analytical Workflow

The elucidation process is a systematic workflow where each technique provides a unique piece of the structural puzzle. The data from each step is used to build upon and validate the findings of the previous ones.

Caption: Integrated workflow for the structural elucidation of (5-Oxocyclopent-1-en-1-yl)boronic acid.

Mass Spectrometry: Molecular Weight and Formula Verification

Mass spectrometry (MS) provides the most direct evidence for the compound's molecular weight and elemental composition.

Causality in Experimental Choice

Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion. High-resolution mass spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is critical for determining the exact mass, which in turn confirms the molecular formula (C₅H₇BO₃).

Experimental Protocol (ESI-HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). Further dilute to a final concentration of 1-10 µg/mL.[4]

-

Instrumentation: Utilize a UHPLC system coupled to an ESI-TOF or Orbitrap mass spectrometer.[5]

-

Data Acquisition (Positive Ion Mode):

-

Inject the sample solution.

-

Scan a mass range of m/z 50-500.

-

The expected molecular ion will be the protonated species, [M+H]⁺.

-

-

Data Acquisition (Negative Ion Mode):

-

This mode can be useful for observing characteristic boronic acid fragments.

-

Expected fragments include BO⁻ (m/z 27) and BO₂⁻ (m/z 43).[6]

-

Anticipated Data & Interpretation

-

Molecular Ion: The primary goal is to observe the [M+H]⁺ ion at m/z 127.0560, corresponding to the calculated exact mass of C₅H₈BO₃⁺.

-

Isotopic Pattern: The presence of both ¹⁰B (20%) and ¹¹B (80%) isotopes will result in a characteristic isotopic pattern for boron-containing ions, providing further confidence in the assignment.

-

Fragmentation: Boronic acids can be prone to dehydration.[3] The presence of ions corresponding to the loss of water ([M-H₂O+H]⁺) or the formation of the boroxine trimer may be observed, which can complicate spectral interpretation.[3][4]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule.[7]

Causality in Experimental Choice

The structure contains several IR-active functional groups: a carbonyl (C=O), a carbon-carbon double bond (C=C), hydroxyl groups (O-H), and boron-oxygen bonds (B-O). Identifying the characteristic absorption bands for these groups provides strong evidence for the proposed structure.

Experimental Protocol (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the Attenuated Total Reflectance (ATR) crystal.[7]

-

Background Spectrum: Record a background spectrum of the empty ATR crystal.

-

Sample Spectrum: Acquire the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

Anticipated Data & Interpretation

The FT-IR spectrum provides a molecular "fingerprint." Key absorption bands are summarized below.

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Comments |

| O-H Stretch | Boronic Acid, B(O-H)₂ | 3500-3200 (broad) | Broadness due to hydrogen bonding. |

| C-H Stretch | Alkene (=C-H) | 3100-3000 | |

| C-H Stretch | Alkane (-CH₂) | 2950-2850 | |

| C=O Stretch | Ketone (Cyclopentenone) | ~1710-1690 | Conjugation with the C=C bond lowers the frequency from a typical saturated ketone (~1740 cm⁻¹).[8][9] |

| C=C Stretch | Alkene | ~1630-1610 | |

| B-O Stretch | Boronic Acid | ~1380-1310 | A strong and characteristic band for boronic acids. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in the molecule. A combination of ¹H, ¹³C, and ¹¹B NMR experiments is required.[10]

¹H NMR Spectroscopy

This experiment provides information about the number, environment, and connectivity of protons.

-

Protocol: Dissolve 5-10 mg of the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃.[10] Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Anticipated Spectrum & Interpretation:

-

B(OH)₂ (δ ~8.3 ppm, broad singlet, 2H): The acidic protons of the boronic acid group. This signal is often broad and may exchange with residual water in the solvent.

-

Vinyl H (δ ~6.5-7.0 ppm, triplet, 1H): The proton on the C=C bond adjacent to the carbonyl group. Its chemical shift is downfield due to deshielding from the carbonyl and boron groups. It will likely appear as a triplet due to coupling with the adjacent CH₂ group.

-

Allylic CH₂ (δ ~2.8-3.2 ppm, multiplet, 2H): The methylene group adjacent to both the C=C bond and the carbonyl group.

-

Homoallylic CH₂ (δ ~2.4-2.7 ppm, multiplet, 2H): The methylene group adjacent to the allylic CH₂ group.

-

¹³C NMR Spectroscopy

This provides a count of the unique carbon atoms and information about their chemical environment.

-

Protocol: Use the same sample prepared for ¹H NMR.

-

Anticipated Spectrum & Interpretation:

-

C=O (δ ~200-210 ppm): The carbonyl carbon of the cyclopentenone ring.

-

C-B (δ ~140-150 ppm): The carbon atom of the double bond attached to the boron. This signal may be broad due to quadrupolar relaxation of the attached boron nucleus.

-

=C-H (δ ~130-140 ppm): The second carbon of the double bond.

-

Allylic CH₂ (δ ~35-45 ppm):

-

Homoallylic CH₂ (δ ~25-35 ppm):

-

¹¹B NMR Spectroscopy

This experiment is crucial and specific for confirming the nature of the boron center.[11]

-

Causality in Experimental Choice: ¹¹B NMR is highly sensitive to the coordination number and hybridization state of the boron atom.[12] A tricoordinate, sp²-hybridized boronic acid will have a distinct chemical shift compared to a tetracoordinate, sp³-hybridized boronate ester or complex.[13]

-

Protocol:

-

Anticipated Spectrum & Interpretation:

-

A single, relatively sharp signal is expected in the range of δ +27 to +33 ppm .[15][16] This chemical shift is characteristic of a tricoordinate (sp²) alkyl- or vinylboronic acid, confirming the presence of the B(OH)₂ group and ruling out significant formation of tetracoordinate boronate complexes under neutral conditions.[12][13]

-

X-ray Crystallography: Unambiguous 3D Structure

While the combination of MS and NMR provides a complete picture of the molecule's connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of its three-dimensional structure, including bond lengths, bond angles, and solid-state conformation.[17][18]

Causality in Experimental Choice

X-ray crystallography provides the highest level of structural detail, directly visualizing the atomic positions in space.[19] This can definitively confirm the cis/trans geometry of the double bond, the planarity of the boronic acid group relative to the ring, and intermolecular interactions like hydrogen bonding in the crystal lattice.[20]

Experimental Protocol

-

Crystallization: This is often the most challenging step.[18] Grow a single, high-quality crystal of the compound, typically by slow evaporation of a saturated solution or by vapor diffusion.

-

Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[17]

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.

Anticipated Data & Interpretation

The refined crystal structure will provide precise coordinates for each atom. Key findings would include:

-

Confirmation of the five-membered ring structure.

-

Precise C=O, C=C, C-C, and C-B bond lengths, which can provide insight into the electronic conjugation within the molecule.[17]

-

Confirmation of a trigonal planar geometry around the boron atom, with the B(OH)₂ group likely being coplanar with the C=C bond.[20]

-

Observation of intermolecular hydrogen bonding between the hydroxyl groups of the boronic acid moieties of adjacent molecules, often forming dimeric pairs.[20]

Conclusion

The structural elucidation of (5-Oxocyclopent-1-en-1-yl)boronic acid is a clear example of the necessity of an integrated analytical strategy. High-resolution mass spectrometry confirms the molecular formula. FT-IR spectroscopy identifies the core functional groups. A full suite of NMR experiments (¹H, ¹³C, and especially ¹¹B) maps the atomic connectivity and confirms the chemical nature of the boronic acid group. Finally, X-ray crystallography provides the definitive and unambiguous three-dimensional structure. By following this comprehensive workflow, researchers can have the utmost confidence in the identity, purity, and structure of this versatile chemical building block, ensuring the integrity and success of their scientific endeavors.

References

-

The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). Molecules, 24(22), 4038. Available from: [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry, 87(22), 14816–14824. Available from: [Link]

-

Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2012). Journal of the American Society for Mass Spectrometry, 23(1), 161–170. Available from: [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry, 87(22), 14816–14824. Available from: [Link]

-

Vibrational analysis (a) Cyclopentanone (1). (n.d.). ResearchGate. Available from: [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). Analytical Methods, 5(22), 6563-6569. Available from: [Link]

-

Analysis of Boronic Acids Without Chemical Derivatisation. (2010). ResearchGate. Available from: [Link]

-

Experimental and theoretical study of cyclopentenone pyrolysis. (n.d.). American Chemical Society. Available from: [Link]

-

The Vibrational Analysis of Cyclopentanone. (1973). ResearchGate. Available from: [Link]

-

¹¹B NMR Chemical Shifts. (n.d.). San Diego State University Chemistry. Available from: [Link]

-

CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. (n.d.). ResearchGate. Available from: [Link]

-

CHAPTER 2: ¹¹B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. (2015). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Available from: [Link]

-

Thermal Decomposition of 2-Cyclopentenone. (2014). The Journal of Physical Chemistry A, 118(30), 5702–5713. Available from: [Link]

-

Combination of ¹H and ¹³C NMR Spectroscopy. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Available from: [Link]

-

X‐ray crystallographic molecular structures of 1 b (a) and 1 k (b), and... (n.d.). ResearchGate. Available from: [Link]

-

Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (2022). Molecules, 27(19), 6245. Available from: [Link]

-

Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase. (2018). ACS Infectious Diseases, 4(3), 349–359. Available from: [Link]

-

7.3: X-ray Crystallography. (2022). Chemistry LibreTexts. Available from: [Link]

-

Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase. (2018). ACS Infectious Diseases, 4(3), 349-359. Available from: [Link]

-

Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. (2021). ACS Medicinal Chemistry Letters, 12(4), 558–565. Available from: [Link]

-

5-Oxocyclopent-1-ene-1-boronic acid. (n.d.). PubChem. Available from: [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Available from: [Link]

-

X-Ray Crystallography of Chemical Compounds. (2008). The Open Conference Proceedings Journal, 1, 1-9. Available from: [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). University of Pardubice. Available from: [Link]

-

Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis. (n.d.). Afinidad, LXX(561), 51-56. Available from: [Link]

-

Structural analysis of the boronic acid β-lactamase inhibitor vaborbactam binding to Pseudomonas aeruginosa penicillin-binding protein 3. (2021). PLOS One, 16(6), e0252235. Available from: [Link]

-

Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (2005). Boronic Acids. Available from: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). Molecules, 26(19), 5845. Available from: [Link]

Sources

- 1. 5-Oxocyclopent-1-ene-1-boronic acid | C5H7BO3 | CID 44119812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Thermal Decomposition of 2-Cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. books.rsc.org [books.rsc.org]

- 13. par.nsf.gov [par.nsf.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 16. rsc.org [rsc.org]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 20. application.wiley-vch.de [application.wiley-vch.de]

(5-Oxocyclopent-1-en-1-yl)boronic acid spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (5-Oxocyclopent-1-en-1-yl)boronic acid

Introduction

This guide is designed for researchers, scientists, and drug development professionals. It serves as a predictive framework and a practical guide to the spectroscopic characterization of (5-Oxocyclopent-1-en-1-yl)boronic acid. As a Senior Application Scientist, the aim is not merely to list data but to provide a self-validating methodology, explaining the causality behind experimental choices and the interpretation of expected spectral features. This document will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and provide robust protocols for their acquisition and analysis.

Molecular Structure and Predicted Spectroscopic Analysis

The structural features of (5-Oxocyclopent-1-en-1-yl)boronic acid—a five-membered ring containing a ketone, a carbon-carbon double bond, and a boronic acid functional group—dictate its expected spectroscopic signatures.

Caption: Workflow for the structural confirmation of (5-Oxocyclopent-1-en-1-yl)boronic acid.

Conclusion

This technical guide provides a comprehensive, predictive framework for the spectroscopic analysis of (5-Oxocyclopent-1-en-1-yl)boronic acid. By outlining the expected NMR, IR, and MS data and providing detailed, field-proven protocols, this document equips researchers with the necessary tools to confidently characterize this valuable synthetic intermediate. The emphasis on the rationale behind experimental choices and data interpretation ensures a robust and scientifically sound approach to structural elucidation, bridging the gap left by the current absence of published reference spectra.

References

- Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Supporting Information.

- Supporting Information for "Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol". (n.d.).

- Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Retrieved from [Link]

-

Amoafo, E., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(15), 4989. MDPI. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-oxocyclopent-1-ene-1-boronic acid (C5H7BO3). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000691). Retrieved from [Link]

-

PubChem. (n.d.). 5-Oxocyclopent-1-ene-1-boronic acid. Retrieved from [Link]

-

Li, M., & Wang, B. (2003). The design of boronic acid spectroscopic reporter compounds by taking advantage of the pK(a)-lowering effect of diol binding: nitrophenol-based color reporters for diols. Bioorganic & medicinal chemistry, 11(12), 2605–2610. Retrieved from [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. Retrieved from [Link]

-

Reddy, G. S., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(15), 5893-5900. RSC Publishing. Retrieved from [Link]

-

Wang, L., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587-94. Retrieved from [Link]

-

Ye, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 230-236. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information: Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. Retrieved from [Link]

Sources

A Strategic Asset in Synthesis: The In-Depth Technical Guide to (5-Oxocyclopent-1-en-1-yl)boronic acid

Foreword: Unlocking Molecular Complexity

In the landscape of modern drug discovery and materials science, the ability to efficiently construct intricate molecular architectures is paramount. (5-Oxocyclopent-1-en-1-yl)boronic acid (CAS No. 871329-71-4) has emerged as a uniquely powerful building block, offering a convergence of reactivity and structural significance. This guide is crafted for the discerning researcher and drug development professional, providing not just protocols, but a deep-dive into the causality, strategic considerations, and field-proven applications of this versatile reagent. We move beyond simple data recitation to offer a narrative grounded in scientific integrity, empowering you to leverage this compound to its fullest potential.

Core Attributes of a Privileged Scaffold

(5-Oxocyclopent-1-en-1-yl)boronic acid is more than a simple organoboron compound; it is a bifunctional linchpin. Its value lies in the strategic placement of two key functional groups: a vinylboronic acid and an α,β-unsaturated ketone.

-

The Boronic Acid Handle: This moiety is the cornerstone of its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning transformation is one of the most robust and widely used methods for forging carbon-carbon bonds, allowing for the precise linkage of the cyclopentenone core to a vast array of aryl, heteroaryl, and vinyl partners.[1]

-

The Cyclopentenone Core: This five-membered ring system is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products with potent biological activity, most notably the prostaglandins.[2][3] The enone functionality serves as a reactive Michael acceptor, opening avenues for subsequent conjugate additions to introduce further complexity.

This dual-reactivity allows for a modular and convergent approach to synthesis. One can first establish a key C-C bond via Suzuki-Miyaura coupling and then elaborate the molecule through reactions at the enone, a strategy that significantly streamlines the path to complex targets.

Physicochemical & Safety Profile

A comprehensive understanding of a reagent's properties is the bedrock of reproducible and safe experimentation.

| Property | Value | Source(s) |

| CAS Number | 871329-71-4 | |

| Molecular Formula | C₅H₇BO₃ | PubChem |

| Molecular Weight | 125.92 g/mol | PubChem |

| Appearance | Off-white to light-yellow solid | |

| Melting Point | 143-145 °C | |

| Solubility | Soluble in Methanol, DMSO, moderately soluble in Dioxane, THF | |

| Storage Conditions | 2-8°C, under inert atmosphere (Argon or Nitrogen) | |

| Key Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. |

Expert Insight & Handling: Boronic acids are susceptible to dehydration, forming cyclic trimer anhydrides known as boroxines. While this process is often reversible in reaction media, it can impact weighing accuracy and stoichiometry. Crucially, the compound is moisture-sensitive. Strict adherence to storage under a dry, inert atmosphere is essential to maintain its integrity and ensure consistent reactivity. When handling, use of personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Synthesis Pathway: The Miyaura Borylation

The most direct and industrially scalable route to vinylboronic acids and their esters is the Miyaura borylation.[4][5][6] This method involves the palladium-catalyzed cross-coupling of a vinyl halide or triflate with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). The resulting boronic ester can then be hydrolyzed to the desired boronic acid.

The precursor for our target molecule would be a 2-halo-2-cyclopenten-1-one (e.g., 2-bromo- or 2-chloro-2-cyclopenten-1-one).

Figure 1: General synthetic workflow for (5-Oxocyclopent-1-en-1-yl)boronic acid via Miyaura Borylation.

Exemplary Protocol: Synthesis of the Pinacol Ester Intermediate

This protocol is adapted from established Miyaura borylation procedures for vinyl chlorides, providing a robust starting point for laboratory-scale synthesis.[7]

Materials:

-

2-Chloro-2-cyclopenten-1-one (1.0 eq)

-

Bis(pinacolato)diboron (B₂pin₂) (1.05 eq)

-

Potassium Acetate (KOAc), anhydrous (3.0 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.02 eq)

-

Anhydrous 1,4-Dioxane

-

Nitrogen or Argon gas supply

-

Standard inert atmosphere glassware

Step-by-Step Methodology:

-

Vessel Preparation: Charge a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet with 2-chloro-2-cyclopenten-1-one, B₂pin₂, and anhydrous potassium acetate.

-

Inerting: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add anhydrous dioxane via cannula, followed by the PdCl₂(dppf) catalyst under a positive pressure of nitrogen.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by GC-MS or TLC (staining with potassium permanganate). The reaction is typically complete within 12-24 hours.

-

Workup: Cool the mixture to room temperature. Filter through a pad of celite to remove inorganic salts, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: The resulting crude pinacol ester can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure intermediate.

Causality Behind Experimental Choices:

-

The Base (KOAc): A mild base like potassium acetate is critical. It facilitates the crucial transmetalation step of the catalytic cycle but is not strong enough to promote unwanted side reactions, such as the Suzuki-Miyaura coupling of the newly formed boronic ester with the starting halide.[5][6]

-

The Catalyst (PdCl₂(dppf)): The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the oxidative addition of the palladium to the vinyl chloride C-Cl bond, which is often the rate-limiting step, and to promote the subsequent reductive elimination.

-

The Pinacol Ester: The synthesis targets the pinacol ester rather than the boronic acid directly. Pinacol esters are generally more stable, less prone to dehydration, and easier to purify by chromatography than their corresponding boronic acids.[8] The final deprotection to the boronic acid is typically performed just before its use in a subsequent reaction.

Application in Medicinal Chemistry: A Gateway to Prostaglandins

The cyclopentenone core is the defining structural feature of several prostaglandins, a class of lipid compounds with diverse hormone-like effects, including roles in inflammation, blood pressure regulation, and pain.[3] The synthesis of prostaglandin analogues is a major focus of pharmaceutical research. While our target boronic acid can be used in Suzuki-Miyaura couplings to build complex molecules, a powerful related strategy in prostaglandin synthesis involves the conjugate addition of organoboron reagents to cyclopentenones.

A landmark study by P. Andrew Evans and colleagues demonstrated an efficient Rh(I)-catalyzed 1,4-conjugate addition of alkenylboronic acids to a chiral cyclopentenone, forming the core of prostaglandins E and F with high diastereoselectivity.[9] This work underscores the strategic importance of combining cyclopentenone scaffolds with organoboron reagents.

Figure 2: Contrasting synthetic strategies for prostaglandin analogues utilizing cyclopentenone-boron chemistry.

Exemplary Protocol: Suzuki-Miyaura Coupling with a Heteroaryl Bromide

This protocol illustrates the use of (5-Oxocyclopent-1-en-1-yl)boronic acid to synthesize a key intermediate for kinase inhibitors or other pharmacologically relevant scaffolds.

Materials:

-

(5-Oxocyclopent-1-en-1-yl)boronic acid (1.2 eq)

-

Heteroaryl bromide (e.g., 4-bromopyridine) (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)

-

2M Aqueous Sodium Carbonate (Na₂CO₃) (3.0 eq)

-

Solvent: Toluene/Ethanol (4:1 mixture)

-

Nitrogen or Argon gas supply

Step-by-Step Methodology:

-

Reagent Combination: In a round-bottom flask, combine the heteroaryl bromide, (5-Oxocyclopent-1-en-1-yl)boronic acid, and the solvent mixture.

-

Inerting and Degassing: Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen.

-

Base and Catalyst Addition: Add the aqueous Na₂CO₃ solution, followed by the Pd(PPh₃)₄ catalyst.

-

Reaction: Heat the mixture to reflux (approx. 85-95 °C) under a positive pressure of inert gas. Monitor the reaction by LC-MS.

-

Workup: After completion (typically 2-6 hours), cool the reaction to ambient temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water, then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the coupled product.

Trustworthiness through Self-Validation:

-

Stoichiometric Control: A slight excess of the boronic acid ensures the complete consumption of the (often more valuable) heteroaryl halide partner.

-

Reaction Monitoring: LC-MS is a critical tool. It not only confirms the formation of the desired product mass but also tracks the disappearance of starting materials, providing a clear endpoint and preventing the formation of byproducts from prolonged heating.

-

Spectroscopic Confirmation: The final, purified product must be unequivocally characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity, thereby validating the entire workflow.

Conclusion and Future Horizons

(5-Oxocyclopent-1-en-1-yl)boronic acid represents a pinnacle of strategic reagent design. It provides a direct and modular entry into the coveted cyclopentenone scaffold, a core motif in a plethora of biologically active molecules. By mastering its synthesis via Miyaura borylation and its application in Suzuki-Miyaura cross-coupling, medicinal chemists can rapidly access novel chemical entities for drug discovery programs. The linkage to prostaglandin synthesis, whether through direct coupling or analogous conjugate additions, firmly establishes its relevance and authority in the field. As synthetic methodologies evolve, the innovative application of such bifunctional, highly valuable building blocks will continue to drive the engine of pharmaceutical innovation.

References

-

Evans, P. A., et al. (2011). Rh(I)-Catalyzed 1,4-Conjugate Addition of Alkenylboronic Acids to a Cyclopentenone Useful for the Synthesis of Prostaglandins. The Journal of Organic Chemistry, 76(18), 7471–7477. [Link]

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

-

PubChem. (5-Oxocyclopent-1-en-1-yl)boronic acid. National Center for Biotechnology Information. [Link]

-

Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

-

Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

-

Organic Syntheses. (Procedure for the preparation of a boronic acid pinacol ester). [Link]

-

Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal research reviews, 21(3), 185–210. [Link]

-

Wikipedia. Miyaura borylation. [Link]

- CN103044469A. Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester.

-

Callam, C. S., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 78(7), 947. [Link]

-

Chemistry LibreTexts. Syntheses of Prostaglandins from Cyclopentanes. [Link]

Sources

- 1. xisdxjxsu.asia [xisdxjxsu.asia]

- 2. 4-Aza Cyclopentenone Prostaglandin Analogues: Synthesis and NF-κB Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

The Emergence of Cyclic Vinyl Boronic Acids: A Technical Guide to Synthesis and Application

Abstract

Organoboron compounds have become indispensable tools in modern organic synthesis, with boronic acids and their derivatives playing a pivotal role in the construction of complex molecular architectures. Among these, cyclic vinyl boronic acids have emerged as a particularly versatile and powerful class of reagents. Their unique structural features, combining the reactivity of a vinyl boronic acid with the conformational constraints and stability of a cyclic system, have opened new avenues in cross-coupling reactions, natural product synthesis, and drug discovery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and application of cyclic vinyl boronic acids. We will delve into the core principles governing their reactivity, explore state-of-the-art synthetic methodologies, and showcase their utility in cutting-edge chemical transformations, with a focus on providing practical, field-proven insights.

Introduction: The Rise of Organoboron Chemistry

The significance of organoboron compounds in organic synthesis cannot be overstated. The pioneering work of Herbert C. Brown on hydroboration and the subsequent development of the Suzuki-Miyaura cross-coupling reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, have revolutionized the way chemists forge carbon-carbon bonds.[1] Boronic acids (R-B(OH)₂), with their air and moisture stability, low toxicity, and broad functional group tolerance, are central to this chemical paradigm.[2]

While traditional acyclic boronic acids are immensely useful, the quest for greater control over reactivity, selectivity, and stability has led to the development of modified boron reagents. Cyclic boronic acids, and specifically cyclic vinyl boronic acids, represent a significant advancement in this area. The incorporation of the boronic acid moiety into a cyclic framework imparts distinct properties that can be leveraged for unique synthetic transformations.

The Unique Profile of Cyclic Vinyl Boronic Acids

Cyclic vinyl boronic acids possess a unique combination of structural and electronic properties that set them apart from their acyclic counterparts. The vinyl group provides a handle for a wide range of palladium-catalyzed cross-coupling reactions, while the cyclic structure can influence stereoselectivity and reaction kinetics.

One of the most significant advantages of certain cyclic boronic acid derivatives is their enhanced stability. For instance, N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, benchtop-storable solids that are compatible with a wide range of reagents and chromatographic purification.[3][4][5] This stability is attributed to the trivalent heteroatomic ligand on the boron atom, which rehybridizes the boron center to a more stable sp³ state, thereby attenuating its reactivity towards transmetalation under standard cross-coupling conditions.[5] The MIDA protecting group can be readily cleaved under mild basic conditions to liberate the reactive sp²-hybridized boronic acid.[5]

This "on-demand" reactivity has paved the way for iterative cross-coupling (ICC) strategies, enabling the sequential and controlled synthesis of complex molecules from simple building blocks.[4][6]

Synthetic Methodologies: Crafting Cyclic Vinyl Boronic Acids

The synthesis of cyclic vinyl boronic acids can be broadly categorized into two main approaches: the formation of the vinyl boronic acid moiety on a pre-existing cyclic scaffold, or the cyclization of a precursor containing a vinyl boronate.

Synthesis of Benzoxaboroles: A Privileged Scaffold

Benzoxaboroles, a class of cyclic boronic acid derivatives where the boronic acid is fused to a benzene ring, have garnered significant attention in medicinal chemistry.[7][8] They were first synthesized in 1957 and are notable for the boron-carbon bond being less susceptible to hydrolysis compared to typical boronic acids.[7]

A convenient one-pot synthesis of benzoxaboroles involves the reaction of o-bromobenzyl alcohols with sodium hydride, n-butyllithium, and triisopropyl borate, followed by acidic hydrolysis.[9] This method allows for the rapid diversification of the benzoxaborole scaffold.

MIDA Boronates: Taming the Reactivity of Boronic Acids

The synthesis of MIDA boronates typically involves the dehydrative condensation of a boronic acid with N-methyliminodiacetic acid (MIDA) at high temperatures.[10] However, these conditions are not always suitable for sensitive boronic acids. A milder method involves the reaction of a boronic acid with MIDA anhydride in anhydrous dioxane.[10]

For the synthesis of alkenyl MIDA boronates, a common strategy is the bromoboration of an alkyne to form a dibromoborane, which is then trapped with MIDA in the presence of a base like 2,6-lutidine.[6]

Experimental Protocol: Synthesis of an Alkenyl MIDA Boronate

-

Bromoboration: To a solution of the alkyne in an appropriate solvent (e.g., CH₂Cl₂), add a solution of BBr₃ at low temperature (e.g., -78 °C).

-

MIDA Trapping: After the bromoboration is complete, add a solution of N-methyliminodiacetic acid (MIDA) and 2,6-lutidine in a suitable solvent (e.g., THF).

-

Workup and Purification: Allow the reaction to warm to room temperature, followed by an aqueous workup. The crude product can then be purified by silica gel chromatography.[6]

Catalytic Enantioselective Synthesis

The development of catalytic enantioselective methods for the synthesis of chiral cyclic organoboronic esters is a significant area of research. One approach involves the copper-catalyzed conjugate boration of β-substituted cyclic enones.[11] This method allows for the creation of enantiomerically enriched tertiary organoboronates.

Applications in Organic Synthesis and Drug Discovery

The unique properties of cyclic vinyl boronic acids have made them valuable tools in a wide range of applications, from complex molecule synthesis to the development of new therapeutic agents.

Iterative Cross-Coupling for Complex Molecule Synthesis

The stability of MIDA boronates has enabled the development of iterative cross-coupling (ICC) strategies, which allow for the controlled, sequential assembly of complex molecules.[4][6] This approach has been successfully applied to the synthesis of natural products and other biologically active compounds.[3]

Medicinal Chemistry and Drug Discovery

Cyclic boronic acids, particularly benzoxaboroles, have emerged as a privileged scaffold in medicinal chemistry.[8][12] Their ability to form reversible covalent bonds with the active sites of enzymes makes them attractive candidates for drug development.[2][13]

Several benzoxaborole-based drugs have been approved by the FDA, including:

-

Tavaborole (Kerydin®): An antifungal agent for the treatment of onychomycosis.[7]

-

Crisaborole (Eucrisa®): A non-steroidal anti-inflammatory drug for the treatment of atopic dermatitis.[7]

The mechanism of action of many benzoxaborole antifungals involves the inhibition of leucyl-tRNA synthetase, an enzyme crucial for protein synthesis in fungi.[12] More recently, the cyclic boronic acid QPX7728 has been discovered as an ultrabroad-spectrum inhibitor of both serine and metallo-β-lactamases, offering a promising new strategy to combat antibiotic resistance.[14][15]

Table 1: Examples of Cyclic Boronic Acid-Based Drugs

| Drug Name | Chemical Class | Therapeutic Area | Mechanism of Action |

| Tavaborole | Benzoxaborole | Antifungal | Inhibition of leucyl-tRNA synthetase[12] |

| Crisaborole | Benzoxaborole | Anti-inflammatory | Inhibition of phosphodiesterase 4 |

| Vaborbactam | Cyclic boronic acid | β-lactamase inhibitor | Inhibition of serine β-lactamases[13] |

| QPX7728 | Bicyclic boronic acid | β-lactamase inhibitor | Inhibition of serine and metallo-β-lactamases[15] |

Annulative Coupling Reactions

A stereoselective annulative coupling of a vinylboronic ester ate-complex with arynes has been developed to produce cyclic borinic esters.[16] This reaction proceeds through the formation of two C-C bonds and a C-B bond in a cascade process.

Future Outlook

The field of cyclic vinyl boronic acids is poised for continued growth and innovation. The development of new catalytic enantioselective methods will provide access to a wider range of chiral building blocks. Furthermore, the exploration of novel cyclic scaffolds beyond benzoxaboroles and MIDA boronates will undoubtedly lead to the discovery of new reagents with unique reactivity and applications. As our understanding of the interplay between the cyclic structure and the reactivity of the vinyl boronic acid moiety deepens, we can expect to see even more sophisticated applications in complex molecule synthesis, materials science, and the development of next-generation therapeutics.

References

-

Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. Chemical Communications, 58(90), 12536-12551. [Link]

-

Mereddy, V. R., et al. (2021). Benzoboroxoles: Synthesis and applications in medicinal chemistry. Bioorganic & Medicinal Chemistry, 47, 116379. [Link]

-

Zhang, J., Zhu, M., & Zhou, H. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56(10), 1372-1381. [Link]

-

Adamczyk-Woźniak, A., & Serwatowski, J. (2014). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56(10), 1372-1381. [Link]

-

Adamczyk-Woźniak, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5146-5185. [Link]

-

Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27. [Link]

-

Mereddy, V. R., et al. (2008). Practical Synthesis and Applications of Benzoboroxoles. The Journal of Organic Chemistry, 73(19), 7437-7442. [Link]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for the Creation of Building Blocks for Molecular Synthesis. Organic Syntheses, 87, 238-248. [Link]

-

Wu, L., et al. (2022). Synthesis of α-substituted cyclic boronates via titanium-catalyzed cyclization of vinyl boronates with dihaloalkanes. Chemical Science, 13(37), 11056-11062. [Link]

-

Mizoguchi, H., et al. (2022). Annulative coupling of vinylboronic esters: aryne-triggered 1,2-metallate rearrangement. Organic & Biomolecular Chemistry, 20(34), 6757-6761. [Link]

-

Al-Jebour, S., et al. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 28(15), 5709. [Link]

-

Organic Chemistry Portal. Synthesis of vinylboronic acids and vinylboronates. [Link]

-

Hecker, S. J., et al. (2020). Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases. Journal of Medicinal Chemistry, 63(14), 7491-7507. [Link]

-

Dong, S., & Krische, M. J. (2014). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society, 136(49), 17290-17293. [Link]

-

Dudley, A. T., et al. (2015). Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs Class A Serine Carbapenemases. ACS Medicinal Chemistry Letters, 6(12), 1278-1283. [Link]

-

Dong, S., & Krische, M. J. (2014). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society, 136(49), 17290-17293. [Link]

-

Morken, J. P., et al. (2011). Catalytic conjunctive cross-coupling enabled by metal-induced metallate rearrangement. Nature Chemistry, 3(7), 541-545. [Link]

-

Hecker, S. J., et al. (2020). Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases. Journal of Medicinal Chemistry, 63(14), 7491-7507. [Link]

-

van der Werf, A., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 24(13), 10926. [Link]

-

Li, G., & Wang, B. (2014). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 19(9), 14479-14505. [Link]

-

Wu, L., et al. (2022). Synthesis of α-substituted cyclic boronates via titanium-catalyzed cyclization of vinyl boronates with dihaloalkanes. Chemical Science, 13(37), 11056-11062. [Link]

-

ResearchGate. Possible formation of a cyclic boronic acid derivative, when boronic acid is located next to an urea group. [Link]

-

Len, C., & Oble, J. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(16), 4961. [Link]

-

Yun, J., et al. (2009). Catalytic Asymmetric Synthesis of Chiral Tertiary Organoboronic Esters through Conjugate Boration of β-Substituted Cyclic Enones. Journal of the American Chemical Society, 131(42), 15124-15125. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Boronic Acids: Focus on Cyclopropylboronic Acid in Chemical Research. [Link]

-

Watson, D. A., et al. (2010). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki–Heck Reaction. Organic Letters, 12(20), 4588-4591. [Link]

-

Wikipedia. Boronic acid. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Annulative coupling of vinylboronic esters: aryne-triggered 1,2-metallate rearrangement - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02623F [pubs.rsc.org]

An In-depth Technical Guide to (5-Oxocyclopent-1-en-1-yl)boronic acid: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Oxocyclopent-1-en-1-yl)boronic acid, a key building block in modern organic synthesis, offers a unique combination of a reactive boronic acid moiety and a cyclopentenone core. This structure is of significant interest to researchers in drug discovery and materials science, as the cyclopentenone scaffold is present in a wide array of biologically active natural products and pharmaceuticals. The boronic acid functionality provides a versatile handle for carbon-carbon bond formation, primarily through the celebrated Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of the commercial availability, synthesis, characterization, and potential applications of this valuable synthetic intermediate.

I. Commercial Availability

(5-Oxocyclopent-1-en-1-yl)boronic acid, identified by CAS Number 871329-71-4 , is commercially available from several specialized chemical suppliers. This accessibility makes it a readily procurable reagent for a wide range of research and development activities. Researchers can acquire this compound in various quantities, typically with purities of 97% or higher, suitable for most synthetic applications.

Table 1: Commercial Suppliers of (5-Oxocyclopent-1-en-1-yl)boronic acid

| Supplier | Product Number | Purity | Additional Information |

| SynQuest Labs | 6460-1-03 | 97% | - |

| Angene | AG003MY3 | - | - |

| 001CHEMICAL | DY707315 | - | - |

| BLDpharm | - | - | Storage: Inert atmosphere, store in freezer, under -20°C |

| Alchem Pharmtech | Z-60529 | 97% | - |

Note: Availability and product specifications are subject to change. Please consult the respective supplier's website for the most current information.

II. Molecular Structure and Properties

(5-Oxocyclopent-1-en-1-yl)boronic acid possesses a planar five-membered ring containing a ketone and a carbon-carbon double bond, with a boronic acid group attached to the double bond.

Table 2: Physicochemical Properties of (5-Oxocyclopent-1-en-1-yl)boronic acid

| Property | Value | Source |

| Molecular Formula | C₅H₇BO₃ | PubChem[1] |

| Molecular Weight | 125.92 g/mol | PubChem[1] |

| IUPAC Name | (5-oxocyclopent-1-en-1-yl)boronic acid | PubChem[1] |

| Synonyms | 2-Borono-2-cyclopentenone, 5-Oxocyclopenten-1-ylboronic acid | PubChem[1] |

| SMILES | B(C1=CCCC1=O)(O)O | PubChem[1] |

| InChIKey | LEMUMNFZUFSWGV-UHFFFAOYSA-N | PubChem[1] |

III. Synthesis of (5-Oxocyclopent-1-en-1-yl)boronic acid

The general strategy involves the preparation of a vinyl electrophile from 2-cyclopenten-1-one, followed by the palladium-catalyzed cross-coupling with a diboron reagent.

Figure 1: General synthetic workflow for (5-Oxocyclopent-1-en-1-yl)boronic acid.

Part A: Preparation of a Vinyl Electrophile Precursor

A common method to generate a vinyl electrophile from a ketone is through the formation of a vinyl triflate.

Representative Protocol: Synthesis of Cyclopent-1-en-1-yl trifluoromethanesulfonate

-

Materials: 2-Cyclopenten-1-one, a non-nucleophilic base (e.g., 2,6-di-tert-butyl-4-methylpyridine), trifluoromethanesulfonic anhydride (Tf₂O), and a dry aprotic solvent (e.g., dichloromethane).

-

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-cyclopenten-1-one and the non-nucleophilic base in the dry solvent.

-

Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add trifluoromethanesulfonic anhydride dropwise to the cooled solution.

-

Allow the reaction to stir at -78 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-